6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Antimicrobial Activity
Thiazoles have been extensively studied for their antimicrobial potential. This compound may exhibit antibacterial, antifungal, or antiviral effects. Researchers have investigated its activity against various pathogens, including bacteria and fungi. Further studies are needed to determine its specific mechanisms of action and potential clinical applications .
Antitumor and Cytotoxic Properties
Thiazole derivatives often display antitumor and cytotoxic effects. For instance, compounds containing the thiazole ring have been evaluated for their impact on cancer cell lines. This compound could potentially inhibit tumor growth or induce apoptosis in cancer cells .
Anti-Inflammatory and Analgesic Effects
The presence of the thiazolidinone ring in related compounds has been associated with anti-inflammatory and analgesic activities. Although specific data on this compound are limited, it’s worth exploring its potential in pain management and inflammation reduction .
Neuroprotective Properties
Thiazoles have been investigated for their neuroprotective effects. This compound might play a role in preserving neuronal health and preventing neurodegenerative diseases. However, more research is needed to validate this hypothesis .
Diuretic Activity
Some thiazole derivatives exhibit diuretic properties. While direct evidence for this specific compound is scarce, it’s worth considering its impact on renal function and fluid balance .
Other Applications
Thiazoles are versatile, and this compound may have additional applications:
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It has been observed that similar compounds can induce cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways .
Biochemical Pathways
It is known that similar compounds can alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, resulting in apoptosis by accelerating the expression of caspases .
Result of Action
Similar compounds have been observed to induce g2/m cell cycle arrest and apoptosis .
properties
IUPAC Name |
6-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S3/c1-22-9-3-5-11-13(7-9)23-15(17-11)19-16-18-12-6-4-10(25(2,20)21)8-14(12)24-16/h3-8H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAANYKRVCCDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine |
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